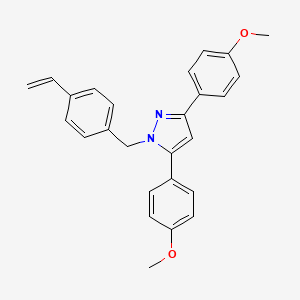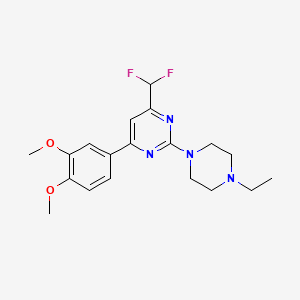![molecular formula C20H17N9S B10938277 N-(1-benzyl-1H-pyrazol-3-yl)-5-[4-(1H-tetrazol-1-yl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10938277.png)
N-(1-benzyl-1H-pyrazol-3-yl)-5-[4-(1H-tetrazol-1-yl)benzyl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZYL]-1,3,4-THIADIAZOL-2-YL}AMINE” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZYL]-1,3,4-THIADIAZOL-2-YL}AMINE” can be achieved through a multi-step process involving the following key steps:
Formation of 1-Benzyl-1H-pyrazole: This can be synthesized by the reaction of benzylhydrazine with an appropriate diketone under acidic conditions.
Synthesis of 5-[4-(1H-1,2,3,4-Tetraazol-1-yl)benzyl]-1,3,4-thiadiazole: This involves the cyclization of a thiosemicarbazide derivative with a benzyl-substituted azide under thermal conditions.
Coupling Reaction: The final step involves the coupling of the two intermediates using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiadiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the azole rings, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced azole derivatives.
Substitution: Formation of nitro or halogenated benzyl derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a probe for studying biological pathways involving pyrazole and thiadiazole derivatives.
Medicine: As a potential therapeutic agent targeting specific enzymes or receptors.
Industry: As an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of “N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZYL]-1,3,4-THIADIAZOL-2-YL}AMINE” would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)amine
- N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl)amine
Uniqueness
The presence of the 1H-1,2,3,4-tetraazol-1-yl group in the compound provides unique electronic and steric properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to similar compounds.
Properties
Molecular Formula |
C20H17N9S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-[[4-(tetrazol-1-yl)phenyl]methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C20H17N9S/c1-2-4-16(5-3-1)13-28-11-10-18(25-28)22-20-24-23-19(30-20)12-15-6-8-17(9-7-15)29-14-21-26-27-29/h1-11,14H,12-13H2,(H,22,24,25) |
InChI Key |
XVGRLENSAGVWEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC3=NN=C(S3)CC4=CC=C(C=C4)N5C=NN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10938196.png)
![1-[4-(2-Fluorobenzyl)piperazin-1-yl]-3-(phenylsulfonyl)propan-1-one](/img/structure/B10938205.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10938209.png)
![Ethyl 4-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B10938224.png)
![methyl 3-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10938235.png)
![N-(2,5-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938245.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide](/img/structure/B10938253.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10938260.png)

![N-(2-tert-butylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938270.png)
![2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10938293.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10938294.png)

![N-(1,5-dimethyl-1H-pyrazol-4-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10938307.png)
